2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid typically involves the bromination of 2,3-dihydro-1-benzofuran followed by acetic acid substitution. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of functionalized benzofuran derivatives .
Scientific Research Applications
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuranyl-5-acetic acid: Similar in structure but lacks the bromine substituent.
2,3-Dihydro-2,2-dimethyl-7-benzofuranyl ester: Another benzofuran derivative with different substituents.
Uniqueness
2-(7-Bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new derivatives with enhanced properties .
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
2-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-6(5-9(12)13)3-7-1-2-14-10(7)8/h3-4H,1-2,5H2,(H,12,13) |
InChI Key |
FHRKVRDNKBOYTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2Br)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.